rac Dobutamine-d4 Hydrochloride
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Overview
Description
rac Dobutamine-d4 Hydrochloride: is a deuterated form of Dobutamine Hydrochloride, a synthetic catecholamine. This compound is primarily used in scientific research as a stable isotope-labeled standard. It is known for its role in increasing cardiac output and correcting hypoperfusion by acting on adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Dobutamine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dobutamine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: rac Dobutamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
rac Dobutamine-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: As a reference standard in pharmacokinetic and pharmacodynamic studies.
Industry: In the development and quality control of pharmaceuticals
Mechanism of Action
rac Dobutamine-d4 Hydrochloride exerts its effects by directly stimulating beta-1 adrenergic receptors in the heart. This leads to increased myocardial contractility and stroke volume, resulting in enhanced cardiac output. The compound has relatively weak activity at alpha-1 and beta-2 adrenergic receptors .
Comparison with Similar Compounds
Dobutamine Hydrochloride: The non-deuterated form, used clinically to treat heart failure and cardiogenic shock.
Isoproterenol: Another synthetic catecholamine with similar beta-adrenergic activity but different receptor selectivity.
Epinephrine: A naturally occurring catecholamine with broader adrenergic receptor activity
Uniqueness: rac Dobutamine-d4 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and distinct mass spectrometric signatures .
Properties
CAS No. |
1246815-74-6 |
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Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
341.868 |
IUPAC Name |
4-[1,1,2,2-tetradeuterio-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i10D2,11D2; |
InChI Key |
BQKADKWNRWCIJL-DEHBLRELSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Synonyms |
4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl]amino]ethyl-d4]-1,2-benzenediol; DL-Dobutamine-d4 Hydrochloride; (+/-)-Dobutamine-d4 Hydrochloride; Dobutrex-d4; Inotrex-d4; NSC 299583-d4; |
Origin of Product |
United States |
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